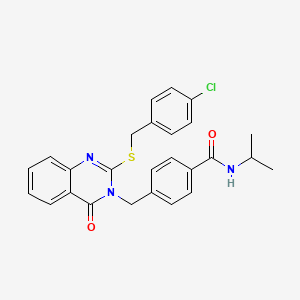

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Description

Properties

IUPAC Name |

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-17(2)28-24(31)20-11-7-18(8-12-20)15-30-25(32)22-5-3-4-6-23(22)29-26(30)33-16-19-9-13-21(27)14-10-19/h3-14,17H,15-16H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNMIKUPVXCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.

Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted quinazolinone with a thiol reagent under basic conditions.

Amide Formation: The final step involves the coupling of the thioether intermediate with isopropylbenzamide using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural features and physicochemical properties of the target compound with related quinazolinone derivatives:

Key Observations :

- Sulfonamide vs. Amide Groups : Sulfonamide-containing derivatives (e.g., compound 7 ) exhibit higher polarity compared to benzamide-substituted compounds, which may influence solubility and target selectivity.

- Substituent Position : Chlorine substitution at the para position (as in the target compound) generally enhances lipophilicity compared to meta-substituted analogues (e.g., compound 22 ).

- Melting Points : Sulfonamide derivatives (e.g., compound 22) show higher melting points (~297°C) than carboxylic acid derivatives (e.g., compound 3d, 213°C), likely due to stronger intermolecular hydrogen bonding in sulfonamides .

Spectroscopic Comparisons

IR and NMR Data :

- Target Compound: Expected IR peaks include νC=O (~1665 cm⁻¹ for quinazolinone), νN–H (~3300 cm⁻¹ for amide), and νC–S (~1250 cm⁻¹ for thioether). The ¹H-NMR would feature signals for the isopropyl group (δ ~1.2 ppm, doublet) and aromatic protons from the 4-chlorobenzyl group (δ ~7.3–7.5 ppm) .

- Compound 3d : IR shows νC=O at 1707 cm⁻¹ (carboxylic acid) and νO–H at 3653 cm⁻¹. ¹H-NMR displays a downfield-shifted carboxylic acid proton (δ 12.32 ppm).

- Compound 7 : ¹H-NMR includes a benzenesulfonamide NH₂ signal (δ 7.36 ppm, singlet) and a thioether CH₂ (δ 4.52 ppm), distinct from the target compound’s benzamide signals.

Tautomerism : The 4-oxoquinazolin-3(4H)-yl core can exhibit tautomerism between thione and thiol forms. However, IR data for similar compounds (e.g., absence of νS–H at ~2500 cm⁻¹) confirms the dominance of the thione tautomer, enhancing stability .

Biological Activity

The compound 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a derivative of quinazolinone, a class known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C26H24ClN3O2S

- Molecular Weight : 478.01 g/mol

- IUPAC Name : this compound

The compound's structure features a quinazolinone core with a 4-chlorobenzyl thio group and an isopropylbenzamide moiety , which may enhance its biological activity.

Biological Activities

Research indicates that quinazolinone derivatives exhibit various biological activities. The specific compound has been investigated for its potential antitumor properties. Below are key areas of biological activity associated with this compound:

Antitumor Activity

Quinazolinones have been documented to possess significant antitumor effects. Studies suggest that This compound may inhibit cancer cell proliferation through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis.

A comparative analysis with other quinazolinone derivatives shows that structural modifications can influence potency and selectivity against different cancer cell lines.

Antimicrobial Properties

The presence of the thioether linkage in this compound may contribute to its antimicrobial properties. Quinazolinones are known to exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanism may involve disruption of microbial cell walls or inhibition of essential enzymatic pathways.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several quinazolinone derivatives, including this compound. Results indicated that it exhibited promising activity against human cancer cell lines, particularly those associated with breast and lung cancers.

- Mechanistic Insights : Another research article focused on the mechanism of action, revealing that the compound activates apoptosis pathways in cancer cells through caspase activation and mitochondrial dysfunction.

- Comparative Efficacy : A comparative study evaluated the antitumor efficacy of this compound against structurally similar quinazolinones. The results demonstrated enhanced cytotoxicity relative to other derivatives, suggesting that the specific substitutions at the benzamide position play a critical role in its activity.

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)quinazolin-4(3H)-one | Chlorophenyl group | Antitumor activity |

| 2-(Thiazol-2-yl)quinazolin-4(3H)-one | Thiazole substitution | Antimicrobial properties |

| 6-(Isopropoxy)quinazoline | Isopropoxy group | Anti-inflammatory effects |

Q & A

Q. What analytical techniques resolve discrepancies in crystallinity or polymorphic forms?

- Methodological Answer :

- PXRD : Compare diffraction patterns of batches to identify polymorphs (e.g., Form I vs. II) .

- DSC/TGA : Monitor melting points (DSC) and thermal decomposition (TGA) to assess stability .

- SC-XRD : Single-crystal X-ray diffraction for absolute configuration confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.